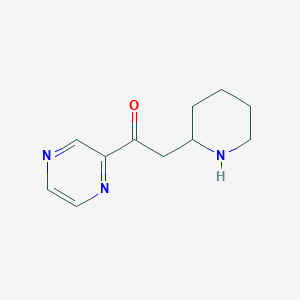

2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one

Description

2-(Piperidin-2-yl)-1-(pyrazin-2-yl)ethan-1-one is a ketone derivative featuring a piperidine ring substituted at the 2-position and a pyrazine heterocycle at the carbonyl group. Its piperidine moiety contributes to conformational flexibility, while the pyrazine ring introduces electron-deficient aromatic character, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

2-piperidin-2-yl-1-pyrazin-2-ylethanone |

InChI |

InChI=1S/C11H15N3O/c15-11(10-8-12-5-6-14-10)7-9-3-1-2-4-13-9/h5-6,8-9,13H,1-4,7H2 |

InChI Key |

UFHVVGJSBXELIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Formation of the Pyrazine Ring: The pyrazine ring is often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Coupling of the Rings: The final step involves coupling the piperidine and pyrazine rings via an ethanone bridge. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a carbonyl carbon of a pyrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the synthesis steps sequentially.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Using catalysts to improve reaction rates and yields, particularly in the hydrogenation and coupling steps.

Chemical Reactions Analysis

Ketone Group Reactivity

The ethanone group undergoes standard carbonyl reactions:

-

Nucleophilic Addition : Grignard reagents or organolithium compounds add to the carbonyl, forming alcohol derivatives .

-

Reduction : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol .

-

Aldol Condensation : Reacts with enolizable carbonyl compounds to form β-hydroxy ketones .

Piperidine Ring Reactions

The piperidine nitrogen participates in:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides yields N-alkylated/acetylated derivatives .

-

Ring-Opening : Under acidic conditions, the piperidine ring can cleave, forming linear amines or carbonyl compounds .

Pyrazine Ring Interactions

Pyrazine’s aromaticity limits reactivity, but substitution may occur if activated:

-

Electrophilic Substitution : Halogenation or nitration at positions ortho/para to the ethanone group.

-

Nucleophilic Substitution : Requires leaving groups (e.g., halides) for displacement.

Piperidine Ring Alterations

-

Hydrogenation : Reduces unsaturated piperidine precursors (e.g., piperidinones) to saturated derivatives .

-

Fluorination : Introduces fluorine substituents via selective hydrogenation or dehydroxylation .

Pyrazine Ring Transformations

-

Cyclization Reactions : Pyrazine may participate in annulation reactions to form fused heterocycles (e.g., diazepines).

Scientific Research Applications

2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one is an organic compound featuring a piperidine ring and a pyrazine moiety connected through an ethanone functional group. The presence of both piperidine and pyrazine rings suggests that this compound may possess interesting pharmacological properties, making it a subject of interest in medicinal chemistry.

Synthesis

this compound can be efficiently produced through several methods, often yielding high purity suitable for biological testing.

Potential Applications

The applications of this compound span several fields:

- Medicinal Chemistry: It is studied for its potential biological activities due to the piperidinyl group and the chemical properties enhanced by the pyrazinyl group.

- Enzyme Inhibition: Research suggests that derivatives of this compound may inhibit specific enzymes or receptors, contributing to potential therapeutic effects.

- Interaction Studies: Crucial for understanding the behavior of this compound in biological systems, focusing on enzyme binding, receptor modulation, and cellular uptake. In vitro assays using cell lines and enzyme assays are common methods to assess these interactions.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Description |

|---|---|

| 1-(Pyrazin-2-YL)ethanone | Contains a pyrazine ring but lacks the piperidine moiety. |

| 4-Piperidinyl-pyrazine | Similar piperidine structure but without the ethanone group. |

| N-Methylpiperazine | A derivative of piperazine without the pyrazine structure. |

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural Analogs

Biological Activity

2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one, also known by its CAS number 1500368-06-8, is an organic compound characterized by a piperidine ring and a pyrazine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol. The compound features a piperidine ring linked to a pyrazine derivative through an ethanone functional group. This structural arrangement is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing piperidine and pyrazine moieties. For instance, related compounds have shown effectiveness against various bacterial strains, including Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of piperidine derivatives have been explored extensively. Research indicates that compounds similar to this compound may inhibit critical signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway . In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .

Study on Antimicrobial Efficacy

A recent study synthesized several piperazine derivatives and assessed their antimicrobial activity. Among these, compounds similar to this compound exhibited superior activity against resistant strains compared to traditional antibiotics like ampicillin. The study utilized a disk diffusion method to evaluate the efficacy against various pathogens .

Investigation of Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of piperidine derivatives. The study utilized cell lines representing different cancer types and observed that treatment with these compounds resulted in reduced viability and increased apoptosis rates. Molecular docking studies suggested that these compounds bind effectively to key proteins in the PI3K pathway, thereby inhibiting tumor growth .

Data Tables

| Biological Activity | Tested Compound | Target Pathogen/Cell Line | Efficacy |

|---|---|---|---|

| Antimicrobial | This compound | MRSA | High |

| Anticancer | Piperidine Derivative | HCT116 (Colon Cancer) | Induces Apoptosis |

| Anticancer | Piperazine Derivative | MCF7 (Breast Cancer) | Cell Cycle Arrest |

Q & A

Basic: What are the common synthetic routes for preparing 2-(Piperidin-2-yl)-1-(pyrazin-2-yl)ethan-1-one, and what key reaction conditions must be controlled to ensure high yield?

The synthesis typically involves acylation or nucleophilic substitution reactions. For example, acylation of piperidine derivatives with pyrazine-containing carbonyl precursors under reflux conditions (e.g., pyridine as a solvent) is a standard approach. Key parameters include temperature control (60–100°C), stoichiometric ratios of reagents, and purification via column chromatography to isolate the product . Reaction progress should be monitored using TLC or HPLC to minimize side products like unreacted intermediates or over-acylated derivatives .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, particularly the piperidinyl and pyrazinyl moieties. IR spectroscopy verifies carbonyl (C=O) stretching (~1700 cm) .

- Crystallography : X-ray diffraction (XRD) resolves stereochemical ambiguities, as demonstrated in analogous piperazine derivatives .

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for reproducibility in biological assays .

Advanced: How can researchers resolve structural ambiguities arising from tautomerism or conformational flexibility in this compound?

Dynamic NMR experiments at variable temperatures can identify tautomeric equilibria. For conformational analysis, density functional theory (DFT) calculations paired with XRD data provide energy-minimized structures. Comparative studies with methyl or halogen-substituted analogs (e.g., 1-(2-chlorophenyl) derivatives) may clarify electronic effects on stability .

Basic: What in vitro assays are suitable for initial screening of biological activity, such as kinase inhibition or receptor binding?

- Kinase inhibition : Use fluorescence-based ATPase assays (e.g., TLK1B kinase domain) with IC determination .

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) quantify affinity. Reference compounds like diazepam or phenothiazine derivatives provide benchmarking .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound for neurological targets?

- Structural modifications : Introduce substituents at the piperidinyl nitrogen (e.g., alkylation) or pyrazine ring (e.g., nitro/amino groups) to modulate lipophilicity and binding.

- Computational docking : Use AutoDock Vina to predict binding modes against targets like GABA receptors. Prioritize derivatives with docking scores ≤ -8.7 kcal/mol, as seen in phenothiazine analogs .

- In vivo validation : Cross-validate hits in rodent models (e.g., elevated plus maze for anti-anxiety activity) .

Basic: How should researchers address discrepancies in reported biological activities across studies?

- Purity verification : Re-analyze batches via HPLC to rule out impurities (>95% purity required) .

- Assay standardization : Control variables like buffer pH, temperature, and cell line passage number. Cross-reference with structurally validated analogs (e.g., 1-(3'-pivaloyl-oxyphenyl) derivatives) .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

- In vitro toxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines for IC profiling.

- Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes. Compounds with rapid clearance (t < 2 hrs) may require prodrug design .

Basic: What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation/contact; use fume hoods for weighing .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can mechanistic studies differentiate between direct target engagement and off-pathway effects?

- Pull-down assays : Use biotinylated probes to isolate bound proteins from cell lysates.

- Kinetic analysis : Surface plasmon resonance (SPR) measures binding kinetics (k/k) for target validation .

- CRISPR knockouts : Eliminate putative targets (e.g., TLK1B) to confirm loss of activity .

Basic: What computational tools predict physicochemical properties (e.g., logP, solubility) for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.